molecular formula C18H17ClN2S2 B15138423 Hsp70/sirt2-IN-1

Hsp70/sirt2-IN-1

Cat. No.: B15138423
M. Wt: 360.9 g/mol
InChI Key: UTJAFGZMEBYNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Hsp70/sirt2-IN-1 involves the preparation of thiazole-based derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Hsp70/sirt2-IN-1 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

Hsp70/sirt2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Hsp70/sirt2-IN-1 exerts its effects by inhibiting the activities of Hsp70 and SIRT2. Hsp70 is a molecular chaperone that assists in protein folding and protects cells from stress. Inhibition of Hsp70 disrupts these protective mechanisms, leading to increased cellular stress and potential cell death . SIRT2 is a histone deacetylase involved in regulating gene expression and metabolic processes. Inhibition of SIRT2 affects these pathways, leading to altered cellular metabolism and potentially reduced cancer cell proliferation .

Comparison with Similar Compounds

Hsp70/sirt2-IN-1 is unique due to its dual inhibitory activity against both Hsp70 and SIRT2. Similar compounds include:

This compound stands out due to its ability to simultaneously target both Hsp70 and SIRT2, offering a broader range of potential therapeutic applications.

Properties

Molecular Formula

C18H17ClN2S2

Molecular Weight

360.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(4-ethyl-3-methylsulfanylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17ClN2S2/c1-3-12-6-9-15(10-17(12)22-2)20-18-21-16(11-23-18)13-4-7-14(19)8-5-13/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

UTJAFGZMEBYNKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.